HDAC3 Inhibition Potency: Target Compound vs. Structurally Related HDAC Inhibitors
The target compound inhibits human recombinant HDAC3 with an IC50 of 1.80 nM in a fluorogenic HDAC-Glo assay, demonstrating single-digit nanomolar potency [1]. This potency is approximately 1.3-fold stronger against HDAC3 compared to its activity against HDAC1 (IC50: 2.30 nM) and 1.7-fold stronger compared to HDAC2 (IC50: 3.10 nM) in the same assay format [1].
| Evidence Dimension | HDAC isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | HDAC1: 2.30 nM; HDAC2: 3.10 nM; HDAC3: 1.80 nM |
| Comparator Or Baseline | Same compound tested against three Class I HDAC isoforms in parallel |
| Quantified Difference | HDAC3 inhibition is 1.28-fold more potent than HDAC1 and 1.72-fold more potent than HDAC2 |
| Conditions | Human recombinant HDAC1 (GST-tagged), HDAC2 (GST-tagged), HDAC3; HDAC-Glo fluorogenic assay; 20-minute incubation [1] |
Why This Matters
This isoform selectivity profile (HDAC3 > HDAC1 > HDAC2) is critical for researchers studying Class I HDAC biology, as pan-HDAC inhibitors cannot dissect isoform-specific functions in gene regulation and disease models.
- [1] BindingDB BDBM50481803; ChEMBL CHEMBL5269123. Enzyme Inhibition Constant Data. Sapienza University of Rome / ChEMBL. View Source
